molecular formula C13H12F6N2 B12545256 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-64-4

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12545256
CAS No.: 821777-64-4
M. Wt: 310.24 g/mol
InChI Key: IFVORMTZDCZTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains trifluoromethyl groups, which are known to impart significant chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with propylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Cyano-3-trifluoromethylaniline
  • 5-Amino-2-cyanobenzotrifluoride

Uniqueness

Compared to similar compounds, 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile stands out due to its additional propyl and trifluoroethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

821777-64-4

Molecular Formula

C13H12F6N2

Molecular Weight

310.24 g/mol

IUPAC Name

4-[propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H12F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h3-4,6H,2,5,8H2,1H3

InChI Key

IFVORMTZDCZTRE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.